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Compound of Interest

3-Methoxy-4-
Compound Name: o
carboxyphenylboronic acid

cat. No.: B1322966

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 851335-12-1 has been associated with two distinct chemical
entities in public databases: 3-Methoxy-4-carboxyphenylboronic acid and Omipalisib (also
known as GSK2126458). This technical guide focuses exclusively on Omipalisib
(GSK2126458), a compound with extensive biological data aligning with the in-depth nature of
this document.

Executive Summary

Omipalisib (GSK2126458) is a highly potent, orally bioavailable small molecule that acts as a
dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin
(mTOR).[1][2] Its ability to target multiple isoforms of PI3K and both mTORC1 and mTORC2
complexes makes it a significant compound in cancer research and other diseases where the
PI3K/Akt/mTOR pathway is dysregulated.[2] This document provides a comprehensive
overview of the chemical properties, biological activity, and experimental protocols related to
Omipalisib.

Chemical Properties and Synthesis

IUPAC Name: 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-
pyridinyl}benzenesulfonamide[2]
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Synonyms: GSK2126458, GSK458[3]

Property Value Reference
CAS Number 851335-12-1 N/A
Molecular Formula C25H17F2N503S [3]
Molecular Weight 505.5 g/mol [3]

A general synthesis route for Omipalisib and its precursors has been described, involving multi-
step chemical reactions starting from materials such as Meldrum's acid, 2,5-
difluoronitrobenzene, and 2,4-difluorobenzenesulfonyl chloride.[4] The synthesis of analogs
typically involves key steps like Suzuki coupling.[2]

Biological Activity and Mechanism of Action

Omipalisib is a potent, ATP-competitive inhibitor of all Class | PI3K isoforms (a, 3, y, ) and
both mTOR complexes (IMTORC1 and mTORC?2).[2] The PI3K/Akt/mTOR signaling pathway is
a critical regulator of cell growth, proliferation, survival, and metabolism, and it is frequently
mutated in human cancers.[2] By inhibiting both PI3K and mTOR, Omipalisib can effectively
shut down this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K/Akt/mTOR Signaling Pathway and Omipalisib
Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights
the dual points of inhibition by Omipalisib.
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PI3K/Akt/mTOR pathway with Omipalisib inhibition points.
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Quantitative Data
Biochemical Inhibitory Activity

Omipalisib demonstrates picomolar to subnanomolar inhibitory activity against PI3K isoforms
and mTOR complexes in cell-free assays.

Target Apparent Ki (nM)
p110a 0.019

p110B 0.13

p1105 0.024

pl10y 0.06

p110a (E542K mutant) 0.008

pl10a (E545K mutant) 0.008

p110a (H1047R mutant) 0.009

MTORC1 0.18

mTORC2 0.3

(Data sourced from MedChemExpress and
Selleck Chemicals)[3]

Cellular Activity

Omipalisib effectively inhibits the PISK pathway in cellular contexts, leading to potent anti-
proliferative effects in various cancer cell lines.
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Cell Line Assay Type IC50 (nM)
T47D pAkt-S473 Inhibition 0.41
BT474 pAkt-S473 Inhibition 0.18

T47D Cell Proliferation 3.0

BT474 Cell Proliferation 2.4

(Data sourced from Selleck

Chemicals)

Preclinical Pharmacokinetics

Omipalisib exhibits favorable pharmacokinetic properties, including good oral bioavailability and
low blood clearance across multiple preclinical species.[3]

Species Bioavailability Clearance
Mouse Good Low
Rat Good Low
Dog Good Low
Monkey Good Low

(Data sourced from Selleck
Chemicals)[3]

Experimental Protocols
PI3K Enzyme Inhibition Assay (HTRF)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)
based assay to measure the inhibition of PI3K enzymes.

e Compound Preparation: Serially dilute Omipalisib (3-fold dilutions) in 100% DMSO in a 384-
well polypropylene plate. Transfer 0.05 uL of the compound solutions to a 384-well low-
volume assay plate.
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e Enzyme Reaction:

(¢]

Add 2.5 pL of the PI3K enzyme (at 2x final concentration) in 1x reaction buffer to all wells.

[¢]

Incubate for 15 minutes at room temperature.

[¢]

Initiate the reaction by adding 2.5 puL of a 2x substrate solution (containing PIP2 and ATP)
in 1x reaction buffer.

[e]

Incubate for 1 hour at room temperature.
e Detection:
o Stop the reaction by adding a stop solution containing EDTA and biotin-PIP3.

o Add a detection mix containing streptavidin-APC and a europium-labeled anti-GST
antibody with a GST-tagged PH domain.

o Incubate for 1 hour in the dark.

o Data Acquisition: Measure the HTRF signal on a compatible plate reader with excitation at
330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[5]

Cellular pAkt-S473 Phosphorylation Assay

This protocol outlines a method to measure the inhibition of Akt phosphorylation at serine 473
in cancer cell lines.

o Cell Culture: Plate cancer cells (e.g., BT474, T47D) in appropriate growth medium and allow
them to adhere.

o Compound Treatment: Treat the cells with varying concentrations of Omipalisib for a
specified duration (e.g., 90 minutes).[6]

e Cell Lysis:
o Wash the cells with ice-cold PBS.

o Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
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o Clarify the lysates by centrifugation.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

e Western Blotting:

o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose
membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in
TBST).

o Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at
4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies.
o Detect the signal using a chemiluminescent substrate.

o Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the
total Akt signal.

Cell Proliferation Assay (MTT/CellTiter-Glo)

This protocol describes a method to assess the anti-proliferative effects of Omipalisib on
cancer cell lines.

o Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them
to adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of Omipalisib for 72
hours.

 Viability Assessment:

o For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the
formazan crystals with DMSO and measure the absorbance at 570 nm.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o For CellTiter-Glo assay: Add CellTiter-Glo reagent, which measures ATP levels, and
measure the luminescence.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated
control cells and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Omipalisib in a
tumor xenograft model.

Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474) into the flank of
immunocompromised mice.

e Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified
size (e.g., 150-200 mm3), randomize the animals into treatment and control groups.

o Drug Administration: Administer Omipalisib orally at various dose levels (e.g., 3 mg/kg) once
daily for a defined period (e.g., 3 weeks). The control group receives the vehicle.[2]

» Efficacy Evaluation: Measure tumor volumes and body weights regularly.

o Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the
levels of pAkt and other biomarkers by immunohistochemistry or Western blotting.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the cellular
effects of Omipalisib.
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Workflow for in vitro evaluation of Omipalisib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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